molecular formula C44H72N12O10 B14258865 L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine CAS No. 468715-25-5

L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine

Cat. No.: B14258865
CAS No.: 468715-25-5
M. Wt: 929.1 g/mol
InChI Key: YDLBUEJRWFHRQG-YADAZJFLSA-N
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Description

L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine is a peptide composed of eight amino acids Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency, ensuring the production of peptides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at specific amino acid residues, such as histidine and phenylalanine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of 2-oxo-histidine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.

    L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with similar amino acid composition.

Uniqueness

L-Lysyl-L-seryl-L-valyl-L-histidyl-L-alanyl-L-phenylalanyl-L-leucyl-L-lysine is unique due to its specific sequence and the presence of multiple functional groups that allow for diverse chemical modifications and interactions. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

468715-25-5

Molecular Formula

C44H72N12O10

Molecular Weight

929.1 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid

InChI

InChI=1S/C44H72N12O10/c1-25(2)19-32(40(61)51-31(44(65)66)16-10-12-18-46)53-41(62)33(20-28-13-7-6-8-14-28)52-37(58)27(5)50-39(60)34(21-29-22-48-24-49-29)54-43(64)36(26(3)4)56-42(63)35(23-57)55-38(59)30(47)15-9-11-17-45/h6-8,13-14,22,24-27,30-36,57H,9-12,15-21,23,45-47H2,1-5H3,(H,48,49)(H,50,60)(H,51,61)(H,52,58)(H,53,62)(H,54,64)(H,55,59)(H,56,63)(H,65,66)/t27-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

YDLBUEJRWFHRQG-YADAZJFLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CCCCN)N

Origin of Product

United States

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